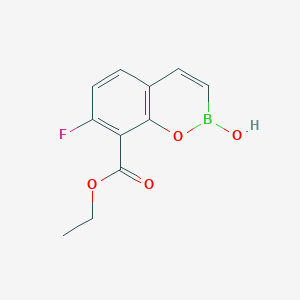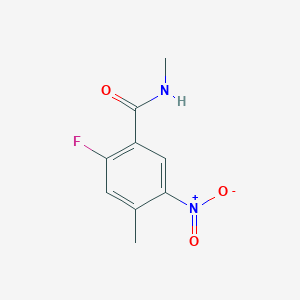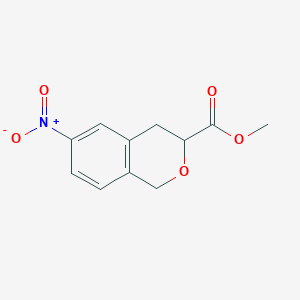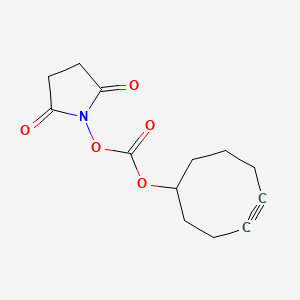
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its unique structure, which includes a cyclooctyne moiety and a pyrrolidinone ring. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate typically involves the reaction of cyclooctyne with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as crystallization, distillation, or chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Addition Reactions: The cyclooctyne moiety can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of carbamate derivatives, while reactions with alcohols can produce carbonate esters .
Applications De Recherche Scientifique
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is employed in bioorthogonal chemistry for labeling and imaging biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: It is used in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its reactivity with nucleophiles and other reactive species. The cyclooctyne moiety undergoes strain-promoted cycloaddition reactions, while the carbonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to modify and interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate include:
- (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
This compound is unique due to its combination of a cyclooctyne moiety and a pyrrolidinone ring, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable in various scientific research applications, particularly in bioorthogonal chemistry and material science .
Propriétés
Formule moléculaire |
C13H15NO5 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,2,4-9H2 |
Clé InChI |
GAXCQEMLTUOIAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC#CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)
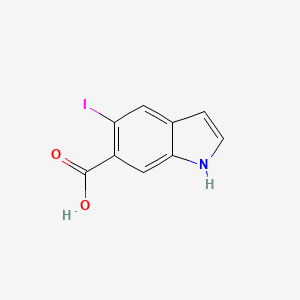
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)
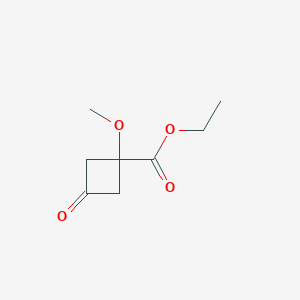

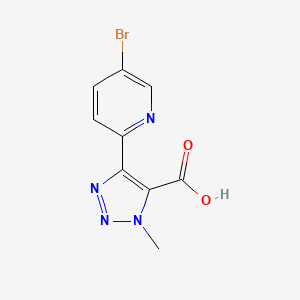
![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
